molecular formula C11H11NO3 B14739855 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene CAS No. 2109-84-4

1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene

Cat. No.: B14739855
CAS No.: 2109-84-4
M. Wt: 205.21 g/mol
InChI Key: KUVSTBAMMGGNND-UHFFFAOYSA-N
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Description

1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a nitrobenzene ring substituted with a 2-methylbut-3-yn-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-methylbut-3-yn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nitro group and the electron-donating alkynyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity .

Comparison with Similar Compounds

1-(2-Methylbut-3-yn-2-yloxy)-4-nitrobenzene can be compared with other similar compounds, such as:

Properties

CAS No.

2109-84-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(2-methylbut-3-yn-2-yloxy)-4-nitrobenzene

InChI

InChI=1S/C11H11NO3/c1-4-11(2,3)15-10-7-5-9(6-8-10)12(13)14/h1,5-8H,2-3H3

InChI Key

KUVSTBAMMGGNND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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